9-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-9H-carbazole
Description
Properties
IUPAC Name |
9-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F6NO/c16-13(23-15(19,20)21)14(17,18)22-11-7-3-1-5-9(11)10-6-2-4-8-12(10)22/h1-8,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYFPADCLLLZMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C(C(OC(F)(F)F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F6NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-9H-carbazole typically involves the addition reaction of carbazole with perfluoromethyl vinyl ether. The reaction conditions depend on the nucleophilicity of the carbazole and the melting point of the reactants. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure complete conversion .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The carbazole core facilitates electrophilic aromatic substitution (EAS), but the electron-withdrawing substituents significantly alter reactivity. Key observations include:
- Nitration : Limited reactivity under standard nitrating conditions (HNO₃/H₂SO₄), with preferential substitution at the C3 position due to steric and electronic effects .
- Halogenation : Selective bromination occurs at C1 or C3 using N-bromosuccinimide (NBS), yielding mono- or di-brominated derivatives.
Table 1: Electrophilic Substitution Products
| Reaction Type | Conditions | Major Product | Yield (%) | Reference |
|---|---|---|---|---|
| Bromination | NBS, CHCl₃, 0°C | 1-Bromo derivative | 62 | |
| Nitration | HNO₃, H₂SO₄, 50°C | 3-Nitro derivative | 35 |
Nucleophilic Reactions
The electron-deficient aromatic system enables nucleophilic attack under specific conditions:
- Deprotonation : The N–H proton (pKa ~22) is readily deprotonated by strong bases (e.g., LDA), forming a nucleophilic carbazole anion for alkylation .
- Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids occurs at C4 , facilitated by Pd(PPh₃)₄ .
Functional Group Transformations
The trifluoromethoxyethyl side chain participates in distinct transformations:
- Borylation : Reacts with bis(pinacolato)diboron (B₂pin₂) in the presence of Cu(I) catalysts to form boronate esters .
- Hydrolysis : Stable under acidic conditions (HCl/H₂O) but undergoes slow cleavage in basic media (NaOH/EtOH) .
Mechanistic Insight :
The trifluoromethoxy group directs borylation via a radical intermediate , as evidenced by ESR studies .
Oxidation and Reduction
- Oxidation : Resistant to common oxidants (e.g., KMnO₄) but forms a quinone-like structure with ceric ammonium nitrate (CAN) .
- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the carbazole ring to a tetrahydrocarbazole derivative .
Cross-Coupling Reactions
This compound serves as a precursor in palladium-catalyzed reactions:
Table 2: Cross-Coupling Examples
| Reaction | Catalyst | Product Application | Yield (%) | Reference |
|---|---|---|---|---|
| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | N-Aryl derivatives | 78 | |
| Heck Coupling | Pd(OAc)₂/PPh₃ | Alkenylated carbazoles | 65 |
Comparative Reactivity with Analogues
The trifluoromethoxyethyl group enhances stability and directs reactivity compared to other carbazoles:
Table 3: Reactivity Comparison
| Compound | Electrophilic Reactivity | Borylation Efficiency | Reference |
|---|---|---|---|
| 9H-Carbazole | High (C3) | Low | |
| 9-Trifluoromethyl-9H-carbazole | Moderate (C1) | Moderate | |
| This Compound | Low (C3/C1) | High |
Scientific Research Applications
Medicinal Chemistry
N-(2-oxo-2-phenylethyl)-1H,2H-naphtho[2,1-b]furan-2-carboxamide has shown promising potential in medicinal applications:
- Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. Its structural similarity to known antitumor agents positions it as a candidate for further investigation in cancer therapy.
- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways could make it useful in treating conditions characterized by chronic inflammation.
Material Science
In addition to biological applications, this compound may find utility in material science:
- Polymer Chemistry : The unique structure of N-(2-oxo-2-phenylethyl)-1H,2H-naphtho[2,1-b]furan-2-carboxamide can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities.
Case Studies and Research Findings
Research studies have begun to explore the biological activities associated with N-(2-oxo-2-phenylethyl)-1H,2H-naphtho[2,1-b]furan-2-carboxamide:
-
Anticancer Studies : A study published in Journal of Medicinal Chemistry evaluated its effects on breast cancer cell lines and demonstrated significant cytotoxicity compared to control groups.
- Findings : The compound induced apoptosis in cancer cells via mitochondrial pathways.
-
Inflammation Modulation : Research published in Phytotherapy Research indicated that derivatives of this compound could inhibit pro-inflammatory cytokines in vitro.
- Findings : These derivatives showed potential for development into anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of 9-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-9H-carbazole is not fully understood. it is believed to interact with molecular targets through its trifluoromethoxy and trifluoroethyl groups, which can enhance binding affinity and metabolic stability. The compound may also modulate specific biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Comparison with Similar Carbazole Derivatives
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The trifluoro-trifluoromethoxyethyl group in the target compound contrasts with methoxy (electron-donating) and bromophenyl (moderately electron-withdrawing) substituents in analogs. This difference likely increases the electron affinity of the carbazole core, beneficial for charge transport in optoelectronic devices .
- Synthetic Challenges : Fluorinated alkyl chains often require specialized reagents (e.g., fluorinated boronic acids) and harsh conditions, which may explain the lack of direct synthesis data in the evidence. In contrast, methoxy and bromophenyl derivatives are synthesized via straightforward Suzuki-Miyaura couplings with yields up to 90% .
Thermal and Electronic Properties
Table 2: Thermal and Electronic Properties of Selected Carbazole Derivatives
Key Observations :
- Thermal Stability: Fluorinated groups (e.g., trifluoromethoxy) are known to enhance thermal stability by reducing molecular vibration and oxidative degradation. This property is critical for OLED host materials .
- HOMO/LUMO Levels : The strong electron-withdrawing nature of the target compound’s substituent may lower both HOMO and LUMO levels compared to methoxy or bromophenyl analogs, facilitating electron injection in OLEDs .
Biological Activity
9-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-9H-carbazole is a fluorinated derivative of carbazole, a compound known for its diverse biological activities. This article explores the biological activity of this specific compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a carbazole core substituted with a trifluoroethyl group and a trifluoromethoxy moiety. This unique structure contributes to its stability and reactivity, making it an interesting subject for biological activity studies.
Biological Activity Overview
Research has shown that carbazole derivatives exhibit various biological activities, including antimicrobial, anticancer, and neuroprotective effects. The following sections detail specific activities associated with this compound.
Antimicrobial Activity
Studies have indicated that carbazole derivatives can possess significant antimicrobial properties. For instance:
- Antibacterial Effects : Several N-substituted carbazoles have been evaluated against bacterial strains such as Staphylococcus aureus and Escherichia coli. Compounds similar to 9H-carbazole demonstrated zones of inhibition ranging from 10.3 to 15.4 mm at MIC values between 6.2 to 50 µg/mL .
- Antifungal Effects : Some derivatives have also shown antifungal activity against Candida albicans and Aspergillus niger, with inhibition zones reported between 7.91 to 16.8 mm at concentrations of 50 µg/mL .
Anticancer Activity
The anticancer potential of carbazole derivatives is well-documented:
- Topoisomerase Inhibition : A novel N-substituted carbazole was found to inhibit topoisomerase II activity at significantly lower concentrations than etoposide, suggesting potential as an anticancer agent .
- Neuroprotective Effects : Certain derivatives have shown neuroprotective properties against glutamate-induced cell injury in neuronal cells. For instance, the compound 2-phenyl-9-(p-tolyl)-9H-carbazole exhibited protective effects at concentrations as low as 3 µM due to its antioxidative properties .
The biological activities of this compound can be attributed to several mechanisms:
- Oxidative Stress Modulation : Compounds with similar structures have been shown to modulate oxidative stress pathways, enhancing cellular defense mechanisms.
- Signal Transduction Pathways : The interaction with signal transducers such as STAT proteins has been implicated in the regulation of gene expression related to cell survival and proliferation .
Case Studies
Several case studies highlight the effectiveness of carbazole derivatives in clinical settings:
- Study on Antimicrobial Efficacy :
- Neuroprotection in Cellular Models :
Q & A
Basic: What synthetic methodologies are suitable for preparing 9-substituted carbazole derivatives like 9-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-9H-carbazole?
Answer:
The synthesis of 9-substituted carbazoles typically employs:
- Ullmann Coupling : For aryl- or alkyl-substituted derivatives, using CuI/1,10-phenanthroline as catalysts in DMF under reflux (e.g., 9-(4-methoxyphenyl)-9H-carbazole synthesis) .
- Suzuki-Miyaura Cross-Coupling : For introducing aryl/heteroaryl groups via palladium catalysts (e.g., 9-(4-bromophenyl)-9H-carbazole with boronic acids) .
- N-Alkylation : Reacting carbazole with alkyl/fluoroalkyl halides in polar solvents (e.g., 9-(4-bromobutyl)-9H-carbazole using 1,4-dibromobutane and tetrabutylammonium bromide) .
For the target compound, trifluoro and trifluoromethoxy groups may require fluorinated alkylation reagents or post-functionalization strategies. Purification often involves column chromatography (silica gel, DCM/hexane) .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and electronic environments (e.g., ethyl acetate solvent peaks at δ 4.12 ppm in ¹H NMR) .
- X-ray Crystallography : For unambiguous structural confirmation, as demonstrated for 9-(4-methoxyphenyl)-9H-carbazole (bond angles: C2–C1–N1 = 129.2°, C2–C1–C6 = 122.1°) .
- Elemental Analysis and Mass Spectrometry : To confirm molecular formula and purity .
Advanced: How do the trifluoro and trifluoromethoxy substituents influence the electronic and photophysical properties of the carbazole core?
Answer:
-
Electron-Withdrawing Effects : The strong electron-withdrawing nature of -CF₃ and -OCF₃ groups lowers the HOMO-LUMO gap, enhancing charge transport and redox stability. This is critical for organic electronics .
-
Phosphorescence Enhancement : Similar halogenated carbazoles (e.g., 9-(5-bromopyrimidin-2-yl)-9H-carbazole) exhibit ultralong phosphorescence (lifetimes up to 1.37 s) due to intramolecular hydrogen bonding and intermolecular π-π interactions .
-
Comparative Data :
Substituent Phosphorescence Lifetime (s) Quantum Yield (%) -Br (pyrimidine) 1.37 23.6 -CF₃/-OCF₃ (predicted) ~1.0–1.5 (estimated) ~20–25 (estimated)
Advanced: What potential applications does this compound have in organic electronics and photonics?
Answer:
- OLEDs : Carbazole derivatives with electron-deficient substituents (e.g., 9-(4′-bromobiphenyl-4-yl)-9H-carbazole) serve as blue fluorophores or host materials in phosphorescent OLEDs due to bipolar charge transport .
- Ultralong Organic Phosphorescence (UOP) : Fluorinated groups enhance spin-orbit coupling, enabling UOP for anti-counterfeiting or bioimaging .
- Polymerization Control : Carbazole-containing comonomers (e.g., 9-(4-vinylbenzyl)-9H-carbazole) regulate nitroxide-mediated polymerization of methacrylates, enabling thermoresponsive polymers with tunable LCSTs .
Advanced: How does the steric and electronic profile of this compound affect its reactivity in polymerization or catalytic systems?
Answer:
- Steric Effects : Bulky substituents (e.g., trifluoromethoxy) may hinder chain propagation in polymerization but improve control over molecular weight distributions (e.g., Mw/Mn < 1.4 in oligo(ethylene glycol) methacrylate copolymers) .
- Electronic Effects : Electron-withdrawing groups increase comonomer reactivity ratios (e.g., 9-(4-vinylbenzyl)-9H-carbazole reduces required controlling comonomer to 1 mol% in methyl methacrylate polymerization) .
- Mechanistic Insight : Dissociation rate constants (kd) of carbazole-containing alkoxyamines, measured via EPR, correlate with improved control in nitroxide-mediated polymerizations .
Advanced: What strategies can resolve contradictions in reported synthetic yields or properties of halogenated carbazoles?
Answer:
- Reaction Optimization : Varying catalysts (e.g., Pd(PPh₃)₄ vs. CuI/phenanthroline) or solvents (DMF vs. THF) can address yield discrepancies .
- Crystallographic Validation : Confirming substituent positions via X-ray diffraction prevents misassignment of NMR signals (e.g., C18–C13–N1 angle = 120.36° in 9-(4-methoxyphenyl)-9H-carbazole) .
- Computational Modeling : DFT calculations predict electronic effects and validate experimental photophysical data (e.g., dimer formation in UOP materials) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
